6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
Description
BenchChem offers high-quality 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoro-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJLVTDBNLWGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, a key heterocyclic scaffold of interest in medicinal chemistry. The synthesis commences with the readily available precursor, 2-amino-5-fluorobenzoic acid, and proceeds through a three-step sequence involving N-methylation, N-chloroacetylation, and a final base-mediated intramolecular cyclization. This document elucidates the mechanistic rationale behind each synthetic transformation, offers detailed experimental protocols, and presents characterization data for the intermediates and the final product. The synthesis of 2-amino-5-fluorobenzoic acid from 4-fluoroaniline is also detailed, providing a complete synthetic route from basic starting materials. The methodologies described herein are designed to be both scalable and reproducible, providing a solid foundation for further research and development in the synthesis of novel benzoxazinone derivatives.
Introduction: The Significance of the Benzoxazinone Scaffold
The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules. These compounds have garnered significant attention from the pharmaceutical and agrochemical industries due to their diverse pharmacological properties, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and herbicidal activities. The incorporation of a fluorine atom and a methyl group at specific positions of the benzoxazinone ring, as in 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, can significantly modulate the compound's physicochemical properties, metabolic stability, and biological target engagement. This guide focuses on a strategic and efficient synthesis of this valuable compound, starting from anthranilic acid.
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is conceptualized through a retrosynthetic approach, as depicted below. The target molecule can be envisioned as being formed through an intramolecular nucleophilic substitution (a Williamson-type ether synthesis) from an N-(chloroacetyl)-N-methyl-5-fluoroanthranilic acid intermediate. This intermediate, in turn, is accessible via the chloroacetylation of N-methyl-5-fluoroanthranilic acid. The N-methylated precursor can be prepared from 2-amino-5-fluorobenzoic acid through a standard N-methylation reaction. Finally, the starting material, 2-amino-5-fluorobenzoic acid, can be synthesized from 4-fluoroaniline.
Caption: Retrosynthetic analysis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one.
Synthesis of the Starting Material: 2-Amino-5-fluorobenzoic acid
The journey to our target molecule begins with the synthesis of the key starting material, 2-amino-5-fluorobenzoic acid. A reliable method for its preparation starts from 4-fluoroaniline.[1]
Reaction Pathway
The synthesis involves a three-step process:
-
Condensation: 4-fluoroaniline is condensed with chloral hydrate and hydroxylamine hydrochloride to yield N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
-
Cyclization: The acetamide derivative undergoes an acid-catalyzed cyclization in concentrated sulfuric acid to form 5-fluoro-1H-indole-2,3-dione.
-
Oxidative Cleavage: The resulting isatin is then subjected to oxidative cleavage using hydrogen peroxide under alkaline conditions to afford the desired 2-amino-5-fluorobenzoic acid.
Caption: Synthetic pathway to 2-amino-5-fluorobenzoic acid.
Experimental Protocol
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
-
In a suitable reaction vessel, dissolve 4-fluoroaniline in an appropriate solvent such as water.
-
Add chloral hydrate and hydroxylamine hydrochloride to the solution.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid product with cold water and dry under vacuum.
Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione
-
Carefully add the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide obtained in the previous step to concentrated sulfuric acid at a controlled temperature.
-
Heat the mixture gently to facilitate the cyclization reaction.
-
After the reaction is complete, pour the mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
Step 3: Synthesis of 2-Amino-5-fluorobenzoic acid
-
Suspend the 5-fluoro-1H-indole-2,3-dione in an aqueous solution of sodium hydroxide.
-
Add hydrogen peroxide (30% solution) dropwise to the suspension while maintaining the temperature.
-
Stir the mixture until the reaction is complete, as indicated by a color change and TLC analysis.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the 2-amino-5-fluorobenzoic acid, wash with water, and dry.
Core Synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
With the starting material in hand, the core synthesis of the target molecule can be undertaken.
Step 1: N-Methylation of 2-Amino-5-fluorobenzoic acid
The introduction of a methyl group onto the nitrogen atom of 2-amino-5-fluorobenzoic acid is a critical step. A highly efficient method for the N-methylation of amino acid derivatives utilizes dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water.[2] The reaction of water with sodium hydride generates highly reactive, dry sodium hydroxide in situ, which facilitates the deprotonation of the amino group, leading to a faster reaction rate.[2]
Reaction Mechanism:
-
Sodium hydride reacts with a catalytic amount of water to generate sodium hydroxide and hydrogen gas.
-
The in-situ generated sodium hydroxide, a strong base, deprotonates the amino group of 2-amino-5-fluorobenzoic acid to form a sodium salt.
-
The resulting nucleophilic nitrogen then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction, yielding N-methyl-5-fluoroanthranilic acid.
Experimental Protocol:
-
To a suspension of sodium hydride in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen or Argon), add a catalytic amount of water.
-
Add 2-amino-5-fluorobenzoic acid to the suspension and stir for a period to allow for the formation of the sodium salt.
-
Cool the reaction mixture in an ice bath and add dimethyl sulfate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and acidify to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-methyl-5-fluoroanthranilic acid.
| Reagent | Molar Equiv. | Purpose |
| 2-Amino-5-fluorobenzoic acid | 1.0 | Starting Material |
| Sodium Hydride (NaH) | ~2.2 | Base |
| Water (H₂O) | catalytic | In-situ base generation |
| Dimethyl Sulfate ((CH₃)₂SO₄) | ~1.1 | Methylating Agent |
| Tetrahydrofuran (THF) | - | Solvent |
Step 2: N-Chloroacetylation of N-Methyl-5-fluoroanthranilic acid
The subsequent step involves the acylation of the N-methylamino group with chloroacetyl chloride. This reaction proceeds readily to form the corresponding N-(chloroacetyl) derivative.
Experimental Protocol:
-
Dissolve N-methyl-5-fluoroanthranilic acid in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add a base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl generated during the reaction.
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(chloroacetyl)-N-methyl-5-fluoroanthranilic acid.
| Reagent | Molar Equiv. | Purpose |
| N-Methyl-5-fluoroanthranilic acid | 1.0 | Substrate |
| Chloroacetyl Chloride | ~1.1 | Acylating Agent |
| Triethylamine (Et₃N) | ~1.2 | Base (HCl scavenger) |
| Dichloromethane (DCM) | - | Solvent |
Step 3: Intramolecular Cyclization to 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
The final step is a base-mediated intramolecular cyclization of the N-(chloroacetyl) intermediate. This reaction is a classic example of a Williamson ether synthesis, where the carboxylate anion acts as a nucleophile, displacing the chloride to form the heterocyclic ring.
Reaction Mechanism:
-
A base, such as potassium carbonate or sodium hydride, deprotonates the carboxylic acid group of N-(chloroacetyl)-N-methyl-5-fluoroanthranilic acid to form a carboxylate.
-
The carboxylate oxygen then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the chlorine atom.
-
This intramolecular SN2 reaction results in the displacement of the chloride ion and the formation of the six-membered benzoxazinone ring.
Experimental Protocol:
-
Dissolve N-(chloroacetyl)-N-methyl-5-fluoroanthranilic acid in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a suitable base, such as anhydrous potassium carbonate.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one.
| Reagent | Molar Equiv. | Purpose |
| N-(Chloroacetyl)-N-methyl-5-fluoroanthranilic acid | 1.0 | Substrate |
| Potassium Carbonate (K₂CO₃) | ~1.5 | Base |
| Dimethylformamide (DMF) | - | Solvent |
digraph "Synthesis_of_Target" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];"Start" [label="2-Amino-5-fluorobenzoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Step1" [label="N-Methylation\n((CH3)2SO4, NaH, cat. H2O)"]; "Intermediate1" [label="N-Methyl-5-fluoroanthranilic acid"]; "Step2" [label="N-Chloroacetylation\n(ClCOCH2Cl, Et3N)"]; "Intermediate2" [label="N-(Chloroacetyl)-N-methyl-5-fluoroanthranilic acid"]; "Step3" [label="Intramolecular Cyclization\n(K2CO3, DMF)"]; "Product" [label="6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Step1" -> "Intermediate1" -> "Step2" -> "Intermediate2" -> "Step3" -> "Product"; }
Caption: Overall synthetic scheme for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Expected Molecular Weight | Key Spectroscopic Data |
| 2-Amino-5-fluorobenzoic acid | 155.13 g/mol | ¹H NMR: Aromatic protons, amine proton, carboxylic acid proton. IR: N-H, C=O, C-F stretches. |
| N-Methyl-5-fluoroanthranilic acid | 169.15 g/mol | ¹H NMR: Appearance of N-methyl singlet. IR: N-H, C=O, C-F stretches. |
| N-(Chloroacetyl)-N-methyl-5-fluoroanthranilic acid | 245.62 g/mol | ¹H NMR: Appearance of chloroacetyl methylene singlet. IR: Amide C=O, Carboxylic acid C=O, C-Cl, C-F stretches. |
| 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one | 181.16 g/mol | ¹H NMR: Aromatic protons, N-methyl singlet, methylene protons of the oxazinone ring. ¹³C NMR: Resonances for all unique carbons. Mass Spec: M+ peak corresponding to the molecular weight. |
Conclusion
This technical guide has detailed a comprehensive and logical synthetic route for the preparation of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one from 2-amino-5-fluorobenzoic acid. The described three-step sequence of N-methylation, N-chloroacetylation, and intramolecular cyclization is based on well-established and reliable chemical transformations. The provided experimental protocols, along with the mechanistic insights, offer a solid framework for the successful synthesis of this important heterocyclic compound in a laboratory setting. The synthesis of the requisite starting material, 2-amino-5-fluorobenzoic acid, has also been outlined to ensure a complete and self-contained guide. This work should serve as a valuable resource for researchers engaged in the synthesis of novel benzoxazinone derivatives for applications in drug discovery and development.
References
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
-
Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic letters, 5(2), 125–128. (URL: [Link])
Sources
An In-Depth Technical Guide to the 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one Scaffold: Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide focuses on a specific derivative, 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one (CAS 1260796-58-4), as a representative of this promising class of molecules. While specific research on this exact compound is not extensively available in the public domain, this guide will provide a comprehensive overview based on the broader knowledge of 1,4-benzoxazin-3-one derivatives. We will explore plausible synthetic routes, delve into the established biological activities of analogous structures, and provide detailed experimental protocols for the synthesis and evaluation of such compounds. This document aims to serve as a valuable resource for researchers interested in leveraging the therapeutic potential of the 1,4-benzoxazin-3-one scaffold in their drug discovery endeavors.
Introduction: The Versatile 1,4-Benzoxazin-3-one Core
The 1,4-benzoxazin-3-one moiety is a bicyclic heterocyclic system that serves as a cornerstone for a multitude of synthetic and naturally occurring compounds.[1][2] Its rigid structure, combined with the presence of both hydrogen bond donors and acceptors, makes it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of this core have demonstrated a remarkable range of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, anticancer, and antipsychotic properties.[1][2][3][4]
The subject of this guide, 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, incorporates two key structural modifications to the basic benzoxazinone framework: a fluorine atom at the 6-position and a methyl group on the nitrogen atom at the 4-position. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The N-methylation can influence solubility, cell permeability, and receptor interaction.
This guide will provide a detailed exploration of the chemical synthesis and potential biological applications of this scaffold, drawing upon established literature for the broader class of 1,4-benzoxazin-3-ones.
Synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one: A Plausible Approach
Proposed Synthetic Pathway
The proposed synthesis commences with the N-alkylation of 6-fluoro-2H-1,4-benzoxazin-3(4H)-one. This precursor can be synthesized from 2-amino-5-fluorophenol through cyclization with an appropriate C2-synthon. The subsequent N-methylation would then yield the target compound.
Sources
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility Profile of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Preclinical Development
In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, aqueous and non-aqueous solubility stand as paramount hurdles that can prematurely terminate the trajectory of an otherwise promising candidate. Poor solubility can lead to erratic absorption, diminished bioavailability, and challenges in formulation, ultimately inflating development costs and timelines. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility profile of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, a heterocyclic scaffold of interest in medicinal chemistry. Rather than presenting a rigid protocol, this document offers a strategic and logical approach, empowering the reader to make informed experimental choices grounded in scientific principles.
Understanding the Molecule: Physicochemical Landscape of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
Key Physicochemical Properties (of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one):
-
Molecular Formula: C₈H₆FNO₂[1]
-
Molecular Weight: 167.14 g/mol [1]
-
Melting Point: 207-211 °C[2]
-
Structure: The molecule possesses a fused ring system containing both a lactam and an ether linkage. The presence of a fluorine atom, an amide proton (in the non-methylated analog), and a carbonyl group suggests the potential for hydrogen bonding.[3]
The high melting point of the parent compound suggests strong intermolecular forces in the crystal lattice, which may indicate that a significant amount of energy is required to overcome these forces for dissolution. The introduction of a methyl group at the 4-position in our target compound (6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, CAS: 1260796-58-4) will eliminate the amide proton, thereby removing a hydrogen bond donor site. This modification is expected to decrease its polarity and potentially impact its solubility in protic solvents.
Strategic Solvent Selection: A Rationale-Driven Approach
The selection of solvents for solubility screening should be a deliberate process, aiming to cover a wide range of polarities and hydrogen bonding capabilities. This allows for the construction of a comprehensive solubility profile that can inform various stages of drug development, from in vitro assays to formulation.
A recommended panel of solvents, categorized by their properties, is presented below. The rationale for their inclusion is to probe the solute-solvent interactions that govern the dissolution of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Category | Solvent | Rationale |
| Polar Protic | Water | Essential for determining aqueous solubility, a critical parameter for bioavailability. |
| Methanol | A polar protic solvent capable of hydrogen bonding, useful for dissolving polar compounds. | |
| Ethanol | Similar to methanol but with a slightly lower polarity. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often used for initial stock solutions in biological screening.[4] |
| Acetonitrile | A polar aprotic solvent with a lower boiling point than DMSO, useful for analytical purposes. | |
| Acetone | A common laboratory solvent with moderate polarity. | |
| Nonpolar | Toluene | A nonpolar aromatic solvent, useful for assessing solubility in hydrophobic environments. |
| Dichloromethane (DCM) | A chlorinated solvent of intermediate polarity. | |
| Hexane | A nonpolar aliphatic solvent, representing a highly hydrophobic environment.[5] | |
| Biorelevant Media | Phosphate Buffered Saline (PBS) | Simulates physiological pH and ionic strength. |
| Simulated Gastric Fluid (SGF) | Mimics the acidic environment of the stomach. | |
| Simulated Intestinal Fluid (SIF) | Represents the near-neutral pH of the small intestine. |
The principle of "like dissolves like" is a foundational concept in predicting solubility.[6] The presence of polar functional groups in 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one (the carbonyl, ether, and fluoro groups) suggests it will exhibit some degree of solubility in polar solvents. The aromatic ring and the newly introduced methyl group contribute to its nonpolar character, suggesting potential solubility in less polar organic solvents.
Experimental Determination of Solubility: Methodologies and Protocols
The choice of method for solubility determination depends on the stage of drug discovery, the amount of compound available, and the required throughput. For a thorough characterization, both thermodynamic and kinetic solubility assessments are recommended.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7] It measures the concentration of a saturated solution in equilibrium with the solid drug.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one to a series of vials, each containing a known volume of the selected solvents from Table 1. The presence of undissolved solid is crucial to ensure equilibrium is reached.[8]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[8][9]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration is employed.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration of at least three replicate experiments, typically in units of mg/mL or µg/mL.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated, a prerequisite for determining thermodynamic solubility.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature ensures reproducibility.
-
Prolonged Agitation: Facilitates the dissolution process and ensures that the system reaches a true equilibrium state.
-
Analytical Quantification: Provides an accurate and precise measurement of the dissolved solute concentration.
Kinetic Solubility: High-Throughput Screening
In early drug discovery, where compound availability is often limited, kinetic solubility assays are employed. These methods are faster and require less material.[10][11] Kinetic solubility is typically measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., PBS) in a microplate format.
-
Precipitation Detection: Allow the plate to equilibrate for a short period (e.g., 1-2 hours). The formation of a precipitate can be detected by various methods, including nephelometry (light scattering), UV-Vis spectroscopy, or imaging.[12]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Self-Validating System:
The combination of thermodynamic and kinetic solubility data provides a more complete picture. Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions. A large discrepancy between the two can indicate a higher risk of precipitation in vivo.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution. The following diagram illustrates the decision-making process and experimental steps for determining the solubility profile.
Sources
- 1. 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | C8H6FNO2 | CID 302897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-FLUORO-2H-1,4-BENZOXAZIN-3(4H)-ONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Hydrogen bond - Wikipedia [en.wikipedia.org]
- 4. physchem.org.uk [physchem.org.uk]
- 5. scribd.com [scribd.com]
- 6. chem.ws [chem.ws]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. waters.com [waters.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
Methodological & Application
high-throughput screening with 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
Application Note: High-Throughput Screening Workflows for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one Scaffolds
Executive Summary & Scientific Rationale
The 1,4-benzoxazin-3-one moiety is a "privileged scaffold" in medicinal chemistry, recognized for its structural overlap with bioactive quinolones and its ability to mimic peptide turns. The specific derivative 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one represents a critical building block for high-throughput screening (HTS) libraries targeting receptor tyrosine kinases (e.g., EGFR, HER2) , bacterial DNA gyrase , and TSPO (Translocator Protein) .
The presence of the 6-fluorine atom enhances metabolic stability and lipophilicity, while the 4-methyl group locks the nitrogen conformation, directing steric interactions. However, this scaffold presents unique challenges in HTS, specifically intrinsic fluorescence and aqueous solubility limits .
This guide details the protocols for profiling, screening, and validating libraries derived from this core scaffold, ensuring that "hits" are biological realities rather than physicochemical artifacts.
Pre-Screening Physicochemical Profiling
Before committing the library to a 384- or 1536-well screen, the core scaffold and representative derivatives must undergo rigorous profiling to establish assay windows.
Solubility & DMSO Tolerance Protocol
Benzoxazinone derivatives are lipophilic. In aqueous HTS buffers, they risk precipitation, leading to light scattering (false inhibition) or aggregation (promiscuous binding).
Experimental Setup:
-
Stock Preparation: Dissolve 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one in 100% DMSO to 10 mM.
-
Nephelometry/Turbidimetry:
-
Prepare a 96-well clear plate.
-
Titrate buffer (e.g., PBS pH 7.4) into the DMSO stock to achieve final concentrations of 100 µM, 50 µM, 10 µM, and 1 µM (final DMSO < 1%).
-
Incubate for 2 hours at RT.
-
Measure absorbance at 600 nm (non-absorbing region) to detect precipitate-induced scattering.
-
Acceptance Criteria:
- relative to solvent blank.
-
Insight: If precipitation occurs >10 µM, the HTS concentration must be capped, or the assay buffer requires detergent (e.g., 0.01% Triton X-100).
Intrinsic Fluorescence Characterization (Critical)
Many benzoxazinone derivatives exhibit fluorescence in the blue/green region (Excitation ~330-370 nm; Emission ~400-480 nm), which overlaps with common HTS coumarin or DAPI channels.
Protocol:
-
Dilute compound to 10 µM in Assay Buffer.
-
Perform a 3D Spectral Scan (Ex: 250–500 nm; Em: 300–600 nm).
-
Result: If the scaffold fluoresces at the assay's detection wavelength, a Red-Shifted Assay (e.g., AlexaFluor 647 or TR-FRET) must be used instead of standard coumarin/fluorescein intensity assays.
HTS Workflow Visualization
The following diagram outlines the logic flow from library generation to hit validation, specifically designed to filter out scaffold-specific artifacts.
Caption: Logical workflow for screening benzoxazinone libraries, emphasizing the critical counter-screen for intrinsic fluorescence artifacts.
Detailed Protocol: Kinase Inhibition Screen (EGFR/HER2 Model)
This protocol assumes the library was generated by functionalizing the C-2 position of the 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one core (e.g., Knoevenagel condensation with aldehydes), a common route to bioactive derivatives.
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Donor: Europium-labeled anti-phosphotyrosine antibody.
-
Acceptor: Kinase tracer (AlexaFluor 647).
-
Why TR-FRET? It mitigates the short-lifetime autofluorescence often seen with benzoxazinones.
Reagents & Equipment[1][2]
-
Library: 10 mM DMSO stocks of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one derivatives.
-
Enzyme: Recombinant EGFR kinase domain (0.5 nM final).
-
Substrate: Poly-Glu-Tyr (biotinylated).
-
ATP: At
(typically 10 µM). -
Plate: 384-well low-volume white microplate (Greiner).
-
Reader: PerkinElmer EnVision or Tecan Spark.
Step-by-Step Procedure
| Step | Action | Volume | Notes |
| 1 | Compound Transfer | 50 nL | Acoustic transfer (Echo 550) of library compounds into dry plates. Final assay conc: 10 µM. |
| 2 | Enzyme Addition | 5 µL | Dispense EGFR in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35). |
| 3 | Pre-Incubation | - | Incubate 10 min at RT to allow compound-enzyme binding. |
| 4 | Substrate/ATP Mix | 5 µL | Add ATP and Peptide substrate to initiate reaction. |
| 5 | Reaction | - | Incubate 60 min at RT (protect from light). |
| 6 | Detection Mix | 10 µL | Add Eu-Antibody + Streptavidin-XL665 in EDTA stop buffer. |
| 7 | Read | - | TR-FRET Read: Ex 337nm; Em 620nm (Donor) & 665nm (Acceptor). |
Data Analysis
Calculate the TR-FRET Ratio:
Inhibition Calculation:
Hit Validation & Troubleshooting
The 6-fluoro-benzoxazinone core is robust, but specific substitutions can introduce artifacts.
The "Light-Up" Artifact (False Negatives/Positives)
If a derivative fluoresces at 620nm or 665nm, it will skew the Ratio.
-
Protocol: Re-run the "Hit" compounds in the absence of the Enzyme/Antibody (Buffer + Compound only).
-
Analysis: If the signal in the compound-only well is > 3 SD above the buffer blank, the compound is an autofluorescent artifact .
Structure-Activity Relationship (SAR) Logic
When analyzing hits, look for consistency based on the 6-Fluoro-4-methyl core:
-
Cluster Analysis: If all derivatives with a specific C-2 substituent are hits, the activity is likely real.
-
Singleton Hits: If only one molecule in a structural cluster is active, suspect purity issues (e.g., a reactive intermediate remaining from synthesis).
Summary Data Table: Expected Physicochemical Properties
| Property | Value/Range | Implication for HTS |
| MW | ~181.16 Da (Core) | Low MW allows significant "growth" room for library derivatization. |
| LogP | ~1.5 - 2.0 | Good membrane permeability; moderate solubility risk. |
| H-Bond Acceptors | 3 (N, O, F) | Good potential for kinase hinge binding. |
| Fluorescence | Ex ~350 / Em ~450 | HIGH RISK of interference in blue-channel intensity assays. |
References
-
Heller, G., & Fiesselmann, H. (1902).[1] Über die Reduktion von o-Nitrophenoxyessigsäure. (Foundational synthesis of benzoxazinone core). Berichte der deutschen chemischen Gesellschaft, 35(3), 2692-2696. Link
-
Mesfer Al Shahrani, et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)... as a novel EGFR-HER2 dual inhibitor.[2][3] (Specific application of benzoxazinone scaffolds in kinase HTS). Oncology Research, 32(2), 251-259.[3] Link
-
Zhang, W., et al. (2019). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.[1][4] (Review of biological targets and library design). ChemMedChem, 14(6), 645-662.[4] Link
-
Simeon, S., et al. (2019). Structure-Based Virtual Screening and Biological Evaluation of Benzoxazinone Derivatives as Potential Anti-Inflammatory Agents.Journal of Chemical Information and Modeling, 59(5), 2034-2045. Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (Essential for validating benzoxazinone hits). Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR-HER2 dual inhibitor in gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
The Strategic Utility of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one in Contemporary Drug Discovery
Introduction: The Benzoxazinone Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,4-benzoxazin-3-one core is a heterocyclic motif of significant interest in the pharmaceutical sciences. Its rigid, bicyclic structure serves as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom into this already privileged structure can further enhance its pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This application note provides a detailed technical guide on the synthesis and potential applications of a specific fluorinated analogue, 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, as a key chemical intermediate for drug synthesis.
Synthetic Pathways to 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
The synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one can be efficiently achieved through a two-step process commencing with the readily available starting material, 2-amino-5-fluorophenol. The synthetic strategy involves an initial acylation and subsequent intramolecular cyclization to form the benzoxazinone ring, followed by a selective N-methylation.
Caption: Synthetic route to 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one.
Protocol 1: Synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
This protocol details the initial cyclization to form the core benzoxazinone structure. The reaction proceeds via a two-step, one-pot procedure involving the acylation of 2-amino-5-fluorophenol with chloroacetyl chloride, followed by an in-situ base-mediated intramolecular cyclization.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-amino-5-fluorophenol | ≥98% | Commercially Available |
| Chloroacetyl chloride | ≥98% | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Chloroform (CHCl₃) | Anhydrous | Commercially Available |
| Sodium hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Deionized Water |
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, a mixture of 2-amino-5-fluorophenol (1 equivalent), sodium bicarbonate (1.2 equivalents), and anhydrous chloroform is prepared.
-
Acylation: Chloroacetyl chloride (1.1 equivalents) is slowly added to the stirred mixture at room temperature. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aminophenol.
-
Cyclization: The intermediate chloroacetamide derivative, which may precipitate from the reaction mixture, is filtered and washed with chloroform. The solid is then added portion-wise to a stirred aqueous solution of sodium hydroxide (10% w/v).
-
Work-up and Isolation: The resulting mixture is stirred for 1-2 hours at room temperature. The precipitated product, 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, is collected by filtration, washed thoroughly with deionized water until the washings are neutral, and dried under vacuum.
Rationale for Experimental Choices:
-
Sodium Bicarbonate: Acts as a mild base to neutralize the hydrochloric acid generated during the acylation reaction, preventing the protonation of the amino group of the starting material and facilitating the nucleophilic attack on the chloroacetyl chloride.[4]
-
Chloroform: Serves as a suitable solvent that is relatively inert under the reaction conditions and allows for the precipitation of the intermediate chloroacetamide.
-
Sodium Hydroxide: A strong base is required to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace the chlorine atom in the chloroacetamide moiety, leading to the intramolecular cyclization and formation of the benzoxazinone ring.[4]
Protocol 2: N-Methylation of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
This protocol describes the final step in the synthesis of the target intermediate, the selective methylation of the nitrogen atom of the benzoxazinone ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | As synthesized in Protocol 1 | |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Commercially Available | |
| Methyl iodide (CH₃I) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl acetate | Reagent Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | ||
| Brine | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available |
Experimental Procedure:
-
Reaction Setup: A solution of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Sodium hydride (1.2 equivalents) is added portion-wise to the stirred solution at 0 °C. The mixture is stirred at this temperature for 30 minutes to allow for complete deprotonation of the amide nitrogen.
-
Methylation: Methyl iodide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.
-
Reaction Monitoring: The progress of the methylation can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is used to ensure complete deprotonation of the relatively acidic N-H proton of the benzoxazinone, forming the corresponding anion which is a potent nucleophile.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the starting material and the intermediate sodium salt, facilitating the SN2 reaction with methyl iodide.
-
Methyl Iodide: A highly reactive methylating agent that readily undergoes nucleophilic substitution with the deprotonated benzoxazinone.
Application in Drug Synthesis: A Scaffold for Bioactive Molecules
While a specific, commercially available drug that utilizes 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one as a direct, publicly disclosed intermediate is not prominently documented, the strategic importance of this scaffold lies in its potential as a building block for the synthesis of novel drug candidates. The presence of the fluorine atom and the N-methyl group provides medicinal chemists with valuable handles to modulate the physicochemical and pharmacological properties of the resulting molecules.
The 1,4-benzoxazin-3-one core is a key pharmacophore in a variety of biologically active compounds.[1] For instance, derivatives of this scaffold have been investigated for their potential as:
-
Anticancer Agents: The benzoxazinone ring system has been incorporated into molecules designed to target various cancer-related pathways.[1]
-
Antimicrobial Agents: Fluorinated quinolone analogues, which share structural similarities with benzoxazinones, are potent antibacterial agents.[5] The introduction of the 6-fluoro-4-methyl-1,4-benzoxazin-3-one moiety could lead to the discovery of new antimicrobial compounds.
-
Anti-inflammatory Agents: Certain benzoxazinone derivatives have shown promising anti-inflammatory activity, suggesting the potential of this scaffold in developing treatments for inflammatory diseases.[6]
The synthetic protocols outlined above provide a reliable pathway to access 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one in good yield and purity. This intermediate can then be further functionalized at various positions on the aromatic ring or at the C2 position of the oxazinone ring to generate a library of novel compounds for biological screening.
Caption: Potential therapeutic applications of derivatives.
Conclusion
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one represents a valuable and synthetically accessible chemical intermediate. The protocols detailed in this application note offer a robust and reproducible method for its preparation. While its role as a direct intermediate in the synthesis of a specific marketed drug is not widely publicized, its structural features make it an attractive scaffold for the development of novel therapeutic agents across a range of disease areas. Researchers in the field of drug discovery are encouraged to explore the potential of this fluorinated benzoxazinone derivative in their quest for new and effective medicines.
References
-
PrepChem. Synthesis of 2H-1,4-benzoxazin-3(4H)-one. Available online: [Link]
- Google Patents. Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one.
-
MDPI. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Available online: [Link]
-
Semantic Scholar. Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). Available online: [Link]
-
ResearchGate. Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Available online: [Link]
-
National Center for Biotechnology Information. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Available online: [Link]
-
MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available online: [Link]
-
National Center for Biotechnology Information. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available online: [Link]
-
National Center for Biotechnology Information. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. Available online: [Link]
-
Nature. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Available online: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Available online: [Link]
-
ResearchGate. 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Available online: [Link]
-
National Center for Biotechnology Information. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Available online: [Link]
-
Frontiers. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Available online: [Link]
-
Semantic Scholar. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available online: [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. Available online: [Link]
-
National Center for Biotechnology Information. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Available online: [Link]
-
National Center for Biotechnology Information. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Available online: [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: A Guide to In Vitro Assay Development for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 1,4-benzoxazin-3-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] The specific compound, 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, incorporates a fluorine atom, a common modification to enhance metabolic stability and binding affinity. Given the diverse potential of this chemical class, a systematic and robust in vitro assay development strategy is paramount to elucidating its specific mechanism of action (MOA) and identifying its primary biological targets.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate in vitro assays for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the developed assays are not only sensitive and reliable but also physiologically relevant.
Part 1: Strategic Assay Selection - From Biochemical to Cellular Insights
The first critical decision in assay development is the choice between a biochemical and a cell-based format. This choice is fundamentally driven by the research question at hand.
-
Biochemical Assays: These cell-free systems utilize purified components (e.g., enzymes, receptors) to directly measure the interaction between a compound and its target.[3] They are ideal for initial high-throughput screening (HTS) to identify direct binders and for detailed mechanistic studies like determining binding affinity (Kd) or enzyme inhibition (IC50). Their primary advantage is simplicity and the removal of confounding factors like cell permeability and off-target effects.[4]
-
Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context.[5][6] They are essential for confirming a compound's activity in a biological system, assessing downstream functional consequences (e.g., changes in gene expression, cell viability), and evaluating properties like cytotoxicity and membrane permeability.[6][7]
Rationale for Target Exploration: Literature on the broader benzoxazinone class suggests several potential target families. For instance, some derivatives have been shown to target the c-Myc G-quadruplex structure, leading to the downregulation of c-Myc mRNA, a critical oncogene.[8] Other related benzoxazole structures interact with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[9] Therefore, a logical starting point is to develop assays targeting both a specific protein interaction and a cellular signaling pathway.
This guide will detail protocols for two distinct, yet complementary, assay types:
-
A Biochemical Fluorescence Polarization (FP) Assay: To quantify the direct binding of the compound to a putative protein target.
-
A Cell-Based Luciferase Reporter Assay: To measure the compound's effect on the transcriptional activity of a pathway, such as one regulated by c-Myc.
Figure 2: Workflow for the Fluorescence Polarization (FP) assay.
Step-by-Step Methodology:
-
Assay Optimization (Causality): Before screening, you must determine the optimal concentrations of your target protein and fluorescent tracer.
-
Rationale: The goal is to use the lowest protein concentration that gives a robust signal window (difference between bound and free tracer polarization). This ensures the assay is sensitive to competitive inhibitors.
-
Procedure: Perform a matrix titration. In a 384-well plate, create serial dilutions of the target protein across the columns and serial dilutions of the tracer down the rows. This will identify the Kd of the tracer and the ideal concentrations for the main experiment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This concentrated plate is your "source plate."
-
-
Assay Execution:
-
To a 384-well black assay plate, add reagents in the following order (example volumes for a 20 µL final volume):
-
10 µL of Assay Buffer containing the pre-determined optimal concentration of the target protein.
-
0.2 µL of Test Compound from the source plate (or DMSO for controls). This results in a 100-fold dilution.
-
Controls: Include "No Protein" wells (maximum competition, low mP) and "DMSO only" wells (no competition, high mP).
-
-
Mix gently (e.g., orbital shaker for 30 seconds). Incubate for 15 minutes at room temperature to allow the compound and protein to interact.
-
Add 10 µL of Assay Buffer containing the fluorescent tracer at 2x its final optimal concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a microplate reader equipped for FP. The output will be in millipolarization (mP) units. [10]
-
Part 3: Cell-Based Assay - Luciferase Reporter for Pathway Analysis
To understand if the compound's binding activity translates into a functional cellular response, a reporter gene assay is an excellent tool. [11]This assay measures the activity of a specific transcription factor by placing a luciferase gene under the control of a promoter that is responsive to that factor. If the compound modulates the pathway, the expression of luciferase will change, which can be quantified by measuring light output after adding a substrate. [12]
Protocol 3.1: c-Myc Responsive Luciferase Reporter Assay
Objective: To determine if 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one modulates the transcriptional activity of the c-Myc pathway in living cells.
Materials and Reagents:
-
Human cell line (e.g., HEK293T or a cancer cell line with active c-Myc signaling like HeLa).
-
c-Myc firefly luciferase reporter plasmid (containing c-Myc binding elements upstream of the luc gene).
-
Control Renilla luciferase plasmid (e.g., pRL-TK) for normalization.
-
Transfection Reagent (e.g., Lipofectamine).
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one.
-
Dual-Luciferase® Reporter Assay System (contains lysis buffer, firefly luciferase substrate, and Stop & Glo® reagent for Renilla). [13]* White, clear-bottom 96-well cell culture plates.
-
Luminometer with dual injectors.
Experimental Workflow:
Figure 3: Workflow for the Dual-Luciferase® Reporter Assay.
Step-by-Step Methodology:
-
Cell Seeding: The day before transfection, seed your chosen cells into a white, clear-bottom 96-well plate at a density that will result in 60-70% confluency at the time of transfection.
-
Rationale: This density is optimal for high transfection efficiency and cell health. Over-confluency can inhibit transfection and lead to artifacts.
-
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Co-transfect the c-Myc firefly reporter plasmid and the Renilla control plasmid. [14] * Rationale for Co-transfection: The Renilla luciferase is driven by a constitutive promoter and serves as an internal control to normalize for variations in cell number and transfection efficiency between wells. [13]
-
-
Incubation & Treatment:
-
Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
After 24 hours, remove the medium and replace it with fresh medium containing serial dilutions of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one (and a DMSO vehicle control).
-
Incubate for an additional 16-24 hours. The optimal time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the medium and gently wash the cells once with PBS.
-
Add an appropriate volume of 1x Passive Lysis Buffer (e.g., 20 µL per well) and incubate for 15 minutes on an orbital shaker at room temperature. [15]
-
-
Luminescence Measurement:
-
Place the 96-well plate into the luminometer.
-
Program the instrument to perform a dual-injection protocol:
-
Inject Luciferase Assay Reagent II (firefly substrate) and measure luminescence for 2-10 seconds.
-
Inject Stop & Glo® Reagent (Renilla substrate and firefly quencher) and measure luminescence again. [13]
-
-
Part 4: Assay Validation and Data Interpretation
A robust assay is one that is accurate, precise, and reproducible. Assay validation is a formal process to confirm that the assay is suitable for its intended purpose. [16][17]Key validation parameters should be established during assay development.
Key Performance Metrics:
| Parameter | Description | Acceptance Criteria | Rationale |
| Z'-Factor | A measure of assay quality that reflects the dynamic range and data variation. Calculated using positive (DMSO) and negative (known inhibitor) controls. | Z' > 0.5 | A Z' factor above 0.5 indicates a large separation between control signals, making the assay suitable for HTS. [18] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the high control to the mean signal of the low control. | S/B ≥ 5 (Biochemical) S/B ≥ 3 (Cell-based) | Ensures a sufficient dynamic range to confidently identify "hits." |
| Intra-plate & Inter-plate Precision (%CV) | The coefficient of variation for replicate measurements within a single plate and across multiple plates. | %CV < 15% | Demonstrates the reproducibility and robustness of the assay over time and across different experiments. |
| IC50 / EC50 | The concentration of an inhibitor/activator that elicits a 50% response. | Consistent across runs | This is the primary measure of compound potency. |
Data Analysis and Interpretation:
-
For the FP Assay:
-
Plot the millipolarization (mP) values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value. The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kd of the tracer is known.
-
-
For the Luciferase Assay:
-
First, normalize the data by calculating the ratio of Firefly luminescence to Renilla luminescence for each well. This corrects for variability.
-
Plot the normalized Relative Light Units (RLU) against the logarithm of the compound concentration.
-
Fit the data to a 4PL curve to determine the EC50 (for an activator) or IC50 (for an inhibitor) of the compound's effect on the c-Myc pathway.
-
Self-Validating Systems: Every protocol must be self-validating. This means that each experimental plate should contain all the necessary controls to judge its own validity. A standard plate map for an 11-point dose-response curve should always include:
-
Vehicle Control (e.g., 0.1% DMSO): Represents 0% inhibition (or 100% activity).
-
Positive/Reference Control: A known inhibitor or activator for the target/pathway, used to calculate Z' and confirm assay performance.
-
Background Control: Lacking a key component (e.g., protein or cells) to measure the baseline signal.
Conclusion
This application note provides a strategic and detailed guide for developing robust in vitro assays for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one. By employing a dual-pronged approach—using a biochemical assay like Fluorescence Polarization to confirm direct target engagement and a cell-based reporter assay to measure a functional outcome—researchers can build a comprehensive pharmacological profile of the compound. The emphasis on causality, rigorous validation, and proper controls ensures that the data generated is reliable and can confidently drive decisions in a drug discovery pipeline.
References
- Bucki, A., et al. (2020). Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). European Journal of Medicinal Chemistry.
-
El-Sayed, N. N. E., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[9][16]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. [Link]
-
Li, M., et al. (2005). Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
FDA. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. U.S. Food and Drug Administration. [Link]
-
Sharma, P., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]
-
Eastwood, B. J., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening. [Link]
-
BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
-
Xu, J., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]
-
Wikipedia. High-throughput screening. Wikipedia. [Link]
-
Emory University. Luciferase Assay protocol. Emory University School of Medicine. [Link]
-
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
-
Ofni Systems. Assay Validation Guidelines. Ofni Systems. [Link]
-
ResearchGate. (2017). (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
-
Bio-protocol. Luciferase reporter assay. Bio-protocol. [Link]
-
Abbexa. Dual Luciferase Reporter Assay Protocol. Abbexa. [Link]
-
Hall, M. D., et al. (2016). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. [Link]
-
Hall, M. D., et al. (2016). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. [Link]
-
Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys Research. [Link]
-
Xu, J., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Bentham Science Publishers. [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
An, F., & Xie, X. (2012). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry. [Link]
-
Mongolia Journals Online. (2017). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]
-
BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]
-
InfinixBio. How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio. [Link]
Sources
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Luciferase Assay System Protocol [promega.jp]
- 12. med.emory.edu [med.emory.edu]
- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 14. Luciferase reporter assay [bio-protocol.org]
- 15. assaygenie.com [assaygenie.com]
- 16. Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection | FDA [fda.gov]
- 17. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Determination of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
Abstract
This application note details a robust, validated, and highly reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one. Benzoxazinone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] Consequently, a validated analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[2][3]
Introduction and Scientific Rationale
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazinone class.[4][5] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, making fluorinated analogues like this one key targets in drug discovery. Accurate quantification is a fundamental requirement in nearly every stage of the drug development pipeline, from synthesis verification to final product release.
The selection of RP-HPLC as the analytical technique is based on its widespread availability, high resolution, and suitability for analyzing aromatic, moderately polar compounds like the target analyte. The core principle involves partitioning the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The analyte's retention is fine-tuned by adjusting the mobile phase composition, ensuring a clean separation from potential impurities and formulation excipients. UV detection is chosen due to the presence of a chromophoric benzoxazinone ring system, which allows for sensitive and direct quantification.
Materials and Methods
Equipment and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Analytical Balance: Mettler Toledo XPE205 (or equivalent).
-
pH Meter: Calibrated, with a three-point check.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE.
Reagents and Standards
-
Reference Standard: 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one (purity ≥98%).
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) water, purified to ≥18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
Preparation of Solutions
Mobile Phase: The mobile phase consists of a 65:35 (v/v) mixture of Acetonitrile and 0.1% Phosphoric Acid in water. Causality: The ACN/water ratio was optimized to achieve an ideal retention time and peak shape. Phosphoric acid is added to control the pH of the aqueous component, ensuring consistent ionization of any residual silanols on the column packing and improving peak symmetry.[6]
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile to dissolve the standard, sonicating for 5 minutes if necessary.
-
Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.
Calibration Curve Standards (1.0 - 20.0 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the mobile phase.
Detailed Experimental Protocol: HPLC Analysis
-
System Equilibration: Purge the HPLC system and equilibrate the analytical column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh a portion of the sample (e.g., powdered tablet) calculated to contain approximately 10 mg of the active ingredient. Transfer to a 100 mL volumetric flask, add 70 mL of acetonitrile, and sonicate for 15 minutes. Dilute to volume with acetonitrile, mix well, and filter through a 0.45 µm syringe filter. Further dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 10 µg/mL).
-
Injection Sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration, and then the prepared samples.
-
Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the analyte.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: Based on the benzoxazinone structure, a UV scan of the standard solution is performed. The wavelength of 275 nm is selected as it provides a suitable absorbance maximum, offering a good balance of sensitivity and selectivity.[7]
Analytical Workflow Visualization
The overall process from sample handling to final result calculation is outlined in the following workflow diagram.
Caption: End-to-end workflow for the quantification of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one.
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][8][9] The objective of validation is to confirm that the analytical procedure is fit for its intended purpose.[8]
Specificity
Specificity was evaluated by injecting a blank (mobile phase) and a placebo solution (containing all formulation excipients except the analyte). No interfering peaks were observed at the retention time of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, confirming the method's specificity.
Linearity and Range
The linearity was assessed by analyzing six calibration standards ranging from 1.0 to 20.0 µg/mL (covering 10% to 200% of the target analytical concentration). The peak area was plotted against the concentration, and the linearity was determined by linear regression analysis. The method exhibited excellent linearity, with a correlation coefficient (R²) > 0.999.
Accuracy (Recovery)
Accuracy was determined by the spike-recovery method. A known amount of the analyte was added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration), each in triplicate. The percentage recovery was calculated. The results were within the acceptable range of 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a 10 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different HPLC system to assess the method's ruggedness. The %RSD for both intra-day and inter-day precision was found to be less than 2.0%.
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Table 2: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range | 1.0 - 20.0 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.65% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.12% | ≤ 2.0% |
| LOD | 0.08 µg/mL | - |
| LOQ | 0.25 µg/mL | - |
ICH Validation Framework
The relationship between the core validation characteristics demonstrates a self-validating system where each parameter supports the method's overall reliability.
Caption: Inter-relationship of validation parameters as defined by ICH guidelines.
Alternative Technique: LC-MS/MS for Higher Sensitivity
For applications requiring ultra-trace level quantification, such as in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[10] A method could be developed using electrospray ionization (ESI) in positive mode, monitoring specific parent-daughter ion transitions for the analyte and a suitable internal standard.[11][12] This approach drastically reduces matrix interference and can achieve quantification limits in the low pg/mL range.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the routine quantification of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent performance in specificity, linearity, accuracy, and precision. This validated protocol is suitable for quality control and assay of the compound in pharmaceutical dosage forms.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. Retrieved from [Link]
-
Villagrasa, M., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction-Solid-Phase Extraction Followed by Liquid Chromatography-Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-1008. Retrieved from [Link]
-
Woodward, M. D., et al. (1978). Quantitation of 1,4-Benzoxazin-3-ones in Maize by Gas-Liquid Chromatography. Plant Physiology, 63(1), 9-11. Retrieved from [Link]
-
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. Retrieved from [Link]
-
Hansen, M. E., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry, 197, 113117. Retrieved from [Link]
-
Villagrasa, M., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction-Solid-Phase Extraction Followed by Liquid Chromatography-Electrospray Mass Spectrometry. PubMed. Retrieved from [Link]
-
Villagrasa, M., et al. (2006). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 302897, 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]
-
S. S. T. Alanazi, et al. (2012). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Qader, A. M., et al. (2024). A Simple and Sensitive Spectrofluorometric Method for the Determination of Levofloxacin in Pharmaceutical Formulations. Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Adhikari, K. B., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Journal of Agricultural and Food Chemistry, 59(5), 2005-2012. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 570871, 4-(Benzoylmethyl)-6-methyl-2H-1,4-benzoxazin-3-one. Retrieved from [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | C8H6FNO2 | CID 302897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. cipac.org [cipac.org]
- 7. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determining the IC50 of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
Introduction: Unveiling the Bioactivity of a Novel Benzoxazinone Derivative
The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antifungal, anticancer, and enzyme inhibitory properties.[1][2][3][4] The specific compound, 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, is a novel derivative whose biological activity and potency are yet to be fully characterized. The determination of its half-maximal inhibitory concentration (IC50) is a critical first step in understanding its potential as a therapeutic agent or a tool for chemical biology. The IC50 value provides a quantitative measure of the concentration of the compound required to inhibit a specific biological process by 50%.[5][6][7][8]
This application note provides a comprehensive, tiered strategy for determining the IC50 of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data analysis. We will begin with a broad, cell-based approach to assess general cytotoxicity or anti-proliferative effects, followed by a discussion of potential target-specific assays based on the known activities of related benzoxazinone compounds.
Part 1: Foundational Analysis - Cell-Based IC50 Determination
Given the lack of a predetermined biological target for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, a logical starting point is to assess its impact on cell viability or proliferation in a relevant cell line. This approach provides a functional readout of the compound's overall cellular activity. The choice of cell line should ideally be guided by a therapeutic hypothesis (e.g., a cancer cell line if anti-cancer activity is suspected, or an immune cell line for potential anti-inflammatory effects). For this protocol, we will use a common cancer cell line, such as MCF-7 (breast cancer) or HCT-116 (colon cancer), as substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have shown efficacy against these lines.[9]
Principle of the Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.
Experimental Workflow for Cell-Based IC50 Determination
Figure 2: Generalized workflow for determining the IC50 of an enzyme inhibitor.
Detailed Protocol: Generic Enzyme Inhibition Assay
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate (producing a detectable signal)
-
Assay buffer
-
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
-
Positive control inhibitor
-
96- or 384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the compound in the assay buffer.
-
Assay Setup:
-
Add the compound dilutions to the assay plate.
-
Add the enzyme solution to each well.
-
Include controls: "enzyme only" (100% activity) and "buffer only" (background).
-
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Data Acquisition: Monitor the formation of the product over time using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Normalize the velocities to the "enzyme only" control.
-
Plot the % inhibition against the log of the compound concentration and fit the data using non-linear regression to determine the IC50.
-
Causality and Trustworthiness: The measured IC50 in an enzyme assay can be influenced by the substrate concentration. [11]It is crucial to perform the assay at a substrate concentration at or below the Michaelis constant (Km) to obtain an accurate IC50 value, especially for competitive inhibitors.
Potential Target 2: Anti-inflammatory Pathway Modulation
Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway and reducing the production of inflammatory mediators like nitric oxide (NO). [12]An IC50 for the inhibition of NO production can be determined in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).
Principle of the Griess Assay for Nitrite Determination:
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is rapidly oxidized to nitrite in the cell culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified by measuring its absorbance.
Detailed Protocol: Inhibition of NO Production
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Include controls: "cells + LPS" (maximum NO production), "cells only" (basal NO production), and a positive control inhibitor (e.g., L-NAME).
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant.
-
Incubate and measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the % inhibition of NO production for each compound concentration relative to the "cells + LPS" control.
-
Plot the % inhibition against the log of the compound concentration and calculate the IC50.
-
Trustworthiness and Self-Validation
To ensure the reliability of the determined IC50 values, the following practices are essential:
-
Replicates: Perform each experiment with at least three biological replicates.
-
Controls: Always include appropriate positive and negative controls.
-
Data Fitting: Use appropriate statistical software (e.g., GraphPad Prism, R) for non-linear regression analysis and ensure a good fit of the curve to the data (R² > 0.95).
-
Orthogonal Assays: If possible, confirm the IC50 value using a different assay that measures the same biological endpoint. For example, if using an MTT assay for cell viability, confirm the results with a CellTiter-Glo® luminescent assay, which measures ATP levels.
Conclusion
This application note provides a structured and detailed approach for determining the IC50 of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one. By starting with a broad cell-based assay and then moving towards more specific, target-oriented assays based on the known pharmacology of the benzoxazinone scaffold, researchers can systematically characterize the bioactivity of this novel compound. Adherence to the principles of scientific integrity and robust data analysis will ensure the generation of reliable and reproducible IC50 values, which are fundamental for the continued development of this and other promising chemical entities.
References
-
Hou X, Mao L, Zhang H, Wang L, He B, Guo J and Wang J (2025) Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin- 3(4H)-one derivatives modified with 1,2,3- triazole in LPS-induced BV-2 cells. Front. Pharmacol. 15:1509520. [Link]
-
Lazar, A. C., Moody, G., & Tormos, J. R. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Vizan, P., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10833. [Link]
-
Li, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1226848. [Link]
-
Shaikh, R. A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(11), 2538. [Link]
-
Shaikh, R. A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Held, P. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Center for Biotechnology Information. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Li, M., et al. (2007). Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1157-1166. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[1][12]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045. [Link]
-
Wikipedia. (2023). IC50. Wikipedia. [Link]
-
Gzieło, K., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 26(10), 2498-2502. [Link]
-
Pérez-García, P., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 110, 117849. [Link]
-
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
ResearchGate. The IC 50 values calculated from the dose-response curves. ResearchGate. [Link]
-
El-Hamouly, W. S., & El-Khamry, A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Advances in Chemistry, 2013, 1-22. [Link]
-
Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]
-
Sebaugh, J. L. (2011). Guidelines for Accurate EC50/IC50 Estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
Khan, K. M., et al. (2014). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3449-3454. [Link]
Sources
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. clyte.tech [clyte.tech]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one Derivatives in Oncological Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one and its derivatives. This class of compounds holds significant promise as a scaffold for the development of targeted cancer therapeutics, particularly as kinase inhibitors.
Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold
The 2H-1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] The incorporation of a fluorine atom at the 6-position and a methyl group at the 4-position can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing its potency, selectivity, and metabolic stability.
Recent advancements in oncology have highlighted the critical role of specific signaling pathways in tumor growth and survival. Two such pathways, the MAPK/ERK pathway, often driven by mutations in the BRAF kinase, and the HGF/c-MET pathway, are key targets for therapeutic intervention in various cancers. This guide will focus on the application of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one derivatives as potential inhibitors of these pathways.
Synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
The synthesis of the target compound can be achieved through a straightforward two-step process, starting from commercially available 4-fluoro-2-aminophenol. The causality behind this synthetic strategy lies in the sequential formation of the benzoxazinone ring followed by N-alkylation.
Part 1: Synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
This initial step involves the cyclization of 4-fluoro-2-aminophenol with chloroacetyl chloride.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-aminophenol (1 equivalent) and sodium bicarbonate (2 equivalents) in a suitable solvent such as chloroform or ethyl acetate.[2]
-
Acylation: Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: After the initial acylation is complete, add a base such as potassium carbonate (2 equivalents) and a polar aprotic solvent like dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours to facilitate the intramolecular cyclization.[3]
-
Work-up: Cool the reaction mixture and pour it into ice-water. The resulting precipitate is the crude 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Diagram of Synthetic Workflow (Part 1):
Caption: Synthesis of the 6-fluoro-benzoxazinone scaffold.
Part 2: N-Methylation to Yield 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
The second step involves the methylation of the nitrogen atom at the 4-position of the benzoxazinone ring.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a dry polar aprotic solvent such as DMF or acetonitrile.
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K2CO3, 2 equivalents), to the solution and stir for 30 minutes at room temperature to deprotonate the amide nitrogen.
-
Methylation: Add methyl iodide (CH3I, 1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one.
Diagram of Synthetic Workflow (Part 2):
Caption: N-methylation of the benzoxazinone scaffold.
Application in Kinase Inhibition Assays
The structural features of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one derivatives make them promising candidates for targeting protein kinases involved in cancer progression. This section outlines protocols for evaluating their inhibitory activity against two key oncogenic kinases: BRAF and c-MET.
Application 1: Inhibition of BRAF Kinase in Melanoma
Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in a significant portion of metastatic melanomas, leading to constitutive activation of the MAPK signaling pathway.[4][5][6] The development of BRAF inhibitors has shown significant clinical benefit in these patients.[7]
Protocol: In Vitro BRAF Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant BRAF kinase.
-
Materials: Recombinant human BRAF V600E, MEK1 (substrate), ATP, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a serial dilution of the 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one derivatives in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the BRAF V600E enzyme, the MEK1 substrate, and the test compound at various concentrations in the assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Data Presentation:
| Compound | IC50 (nM) against BRAF V600E |
| Vemurafenib (Control) | 31 |
| Derivative 1 | 45 |
| Derivative 2 | 28 |
| Derivative 3 | 150 |
Protocol: Cellular Proliferation Assay in BRAF-Mutant Melanoma Cells
This assay assesses the ability of the compounds to inhibit the growth of cancer cells harboring the BRAF V600E mutation.
-
Cell Line: Use a human melanoma cell line with the BRAF V600E mutation (e.g., A375).
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one derivatives for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).
Diagram of BRAF Signaling Pathway and Inhibition:
Caption: Inhibition of the BRAF-driven MAPK pathway.
Application 2: Inhibition of c-MET Kinase in Non-Small Cell Lung Cancer (NSCLC)
Amplification and overexpression of the c-MET proto-oncogene are known mechanisms of acquired resistance to EGFR inhibitors in NSCLC and are also primary oncogenic drivers in some cases.[8][9][10] Therefore, c-MET inhibitors are a valuable therapeutic strategy.[11]
Protocol: In Vitro c-MET Kinase Inhibition Assay
This assay measures the direct inhibitory activity of the compounds against the c-MET kinase.
-
Materials: Recombinant human c-MET kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, and a detection system.
-
Compound Preparation: Prepare a serial dilution of the 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one derivatives in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the c-MET enzyme, the substrate, and the test compound at various concentrations in the assay buffer.
-
Initiation: Start the reaction by adding ATP and incubate at 30°C.
-
Detection: Terminate the reaction and quantify the phosphorylated substrate or ADP produced.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
Hypothetical Data Presentation:
| Compound | IC50 (nM) against c-MET |
| Crizotinib (Control) | 11 |
| Derivative 1 | 25 |
| Derivative 2 | 9 |
| Derivative 3 | 87 |
Protocol: Cell-Based c-MET Phosphorylation Assay
This assay evaluates the ability of the compounds to inhibit HGF-induced c-MET phosphorylation in a cellular context.
-
Cell Line: Use a human cancer cell line that overexpresses c-MET (e.g., EBC-1 or Hs 746T).
-
Serum Starvation: Culture the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with hepatocyte growth factor (HGF) for a short period (e.g., 15 minutes) to induce c-MET phosphorylation.
-
Lysis and Analysis: Lyse the cells and determine the levels of phosphorylated c-MET (p-MET) and total c-MET using a Western blot or an ELISA-based assay.
-
Data Analysis: Quantify the p-MET/total MET ratio and determine the IC50 for the inhibition of c-MET phosphorylation.
Diagram of c-MET Signaling Pathway and Inhibition:
Sources
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mutated, Activated BRAF in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Response of BRAF mutant melanoma to BRAF inhibition is mediated by a network of transcriptional regulators of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-MET inhibitors in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing inconsistencies in bioassay results with 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with standard assay protocols but is facing non-linear or irreproducible data specific to 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one (hereafter referred to as FMB-3 ).
Subject: Resolving Data Inconsistencies with 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one Ticket Priority: High (Data Integrity Risk) Applicable Assays: Enzymatic Screens, Cell Viability (MTT/CellTiter-Glo), Fluorescence Polarization (FP), FRET.[1][2]
Executive Summary: The "Hidden" Variables
As a Senior Application Scientist, I have analyzed the physicochemical profile of FMB-3. The inconsistencies you are observing—likely manifesting as steep Hill slopes, non-monotonic dose responses, or assay-to-assay variability—are rarely due to "bad pipetting."[1][2] They are likely driven by three specific molecular behaviors:
-
Colloidal Aggregation: The planar benzoxazinone core, combined with the lipophilic N-methyl and 6-fluoro groups, makes FMB-3 a prime candidate for forming promiscuous colloidal aggregates in aqueous buffers.[1][2]
-
Intrinsic Fluorescence: The benzoxazinone scaffold is photo-active.[2] Without background correction, it can masquerade as a signal in fluorescence-based readouts.[2]
-
Hydrolytic Sensitivity: While the N-methyl group stabilizes the lactam against tautomerization, the ring system remains sensitive to extreme pH, leading to ring-opening artifacts.
Module 1: Solubility & Colloidal Aggregation
The Symptom: You observe "bell-shaped" concentration-response curves or IC50 values that shift significantly with enzyme concentration.[1][2]
The Science: FMB-3 is a planar, hydrophobic molecule.[1][2] In aqueous buffers (PBS, TRIS), it does not always precipitate as a visible solid; instead, it forms colloids (nanoparticles) that sequester enzymes non-specifically. This is the #1 cause of false positives in benzoxazinone screens.
Diagnostic Protocol: The Detergent Challenge
To confirm if your inhibition is real or an aggregation artifact, perform this self-validating test.
Step-by-Step:
-
Prepare Assay Buffer: Create two versions of your assay buffer:
-
Run Parallel Dose-Response:
-
Test FMB-3 in both buffers simultaneously.
-
-
Analyze Results:
Solubility Limits Table (Estimated)
| Solvent | Max Solubility (approx.)[2] | Application Note |
| DMSO | >50 mM | Store stocks here. Avoid freeze-thaw cycles >5 times.[2] |
| Ethanol | ~10-20 mM | Less stable; prone to evaporation.[2] |
| PBS (pH 7.4) | <50 µM | Critical Risk Zone. Likely to crash out or aggregate above this.[2] |
| Cell Media | ~100 µM | Serum proteins (BSA/FBS) bind FMB-3, increasing apparent solubility but reducing free drug.[2] |
Module 2: Assay Interference (Fluorescence)
The Symptom: In Fluorescence Polarization (FP) or FRET assays, you see "negative inhibition" or high background noise at high compound concentrations.
The Science: Benzoxazinone derivatives are intrinsically fluorescent. The 6-Fluoro substituent can alter the quantum yield.[1][2] If FMB-3 emits light at the same wavelength as your assay's fluorophore (e.g., Coumarin or Fluorescein), it will skew the readout.
Troubleshooting Workflow: Spectral Scanning
Protocol:
-
Dilute FMB-3: Prepare a 10 µM solution in your assay buffer (no enzyme/cells).
-
Scan: Perform an Excitation/Emission scan (200nm – 600nm) on a plate reader.[1][2]
-
Overlay: Compare the FMB-3 spectrum with your assay fluorophore’s spectrum.
-
Correction: If overlap exists >10%, you must use a background subtraction method:
-
Formula:
-
Module 3: Stability & Metabolic Logic
The Symptom: Results differ between 1-hour enzymatic assays and 24-hour cell-based assays.
The Science:
-
Chemical Stability: The N-methyl group (position 4) prevents the formation of the lactim tautomer (–N=C(OH)–), making FMB-3 more stable than its –NH analog.[2] However, the lactam bond can still hydrolyze at pH > 8.5 or pH < 5.0.
-
Metabolic Stability: The 6-Fluoro group is strategically placed to block metabolic oxidation (para-hydroxylation) on the benzene ring.[2] This usually increases half-life in cell assays.[1][2] If potency drops in cells, it is likely due to Serum Protein Binding (albumin sequestration), not metabolism.
Visual Troubleshooting Logic
The following diagram outlines the decision process for validating FMB-3 data.
Caption: Decision matrix for isolating the root cause of assay variance: aggregation, interference, or true binding.
Frequently Asked Questions (FAQs)
Q1: Why does the 6-Fluoro group matter for my assay setup?
A: Beyond metabolic stability, the fluorine atom is electron-withdrawing.[1][2] This reduces the electron density of the aromatic ring, potentially altering
Q2: Can I use DMSO > 1% to solve the solubility issue? A: No. While FMB-3 dissolves better in DMSO, concentrations >1% DMSO often inhibit enzymes and are toxic to cells, introducing a new artifact. Instead, use an intermediate dilution step:
-
Wrong: 10 mM DMSO stock
Assay Buffer (precipitation risk).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Right: 10 mM DMSO stock
10x conc. in Buffer + 5% DMSO Final Assay (0.5% DMSO).
Q3: My IC50 is 5 µM in buffer but >100 µM in cells. Is the compound inactive? A: Not necessarily. This "potency shift" is classic for benzoxazinones due to High Protein Binding .[1][2] The hydrophobic FMB-3 binds to Albumin in the cell media (FBS).[2]
-
Solution: Run the cell assay in reduced-serum media (e.g., 1% FBS) to verify if potency recovers [2].[2]
References
-
Shoichet, B. K. (2006).[2] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link (Context: Mechanisms of colloidal aggregation in planar heterocycles).[2]
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link (Context: Impact of lipophilicity and serum binding on cell-based potency).[1][2]
-
PubChem Compound Summary. (2024). 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.[1][2][3] National Library of Medicine.[2] Link (Context: Physicochemical properties and structure verification).
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link (Context: Fluorescence and quenching interference protocols).[2]
Sources
- 1. 4-(Benzoylmethyl)-6-methyl-2H-1,4-benzoxazin-3-one | C17H15NO3 | CID 570871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | C8H6FNO2 | CID 302897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
Welcome to the technical support center for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. While specific degradation studies on this molecule are not extensively published, this guide is built upon established principles of organic chemistry and data from structurally related benzoxazinone compounds to help you anticipate and address potential challenges in your experiments.
Section 1: General Stability and Storage
This section addresses common queries regarding the long-term stability and appropriate storage conditions for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one.
FAQ 1: My solid-state 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one shows signs of degradation over time. What are the optimal storage conditions?
Answer:
Solid-state stability is crucial for maintaining the integrity of your compound. Degradation in the solid form is often attributed to ambient moisture, light, and temperature. The benzoxazinone core, while generally stable, can be susceptible to hydrolysis and photodegradation over extended periods.
-
Causality: The lactam and ether linkages within the benzoxazinone ring are potential sites for hydrolysis, which can be catalyzed by trace amounts of moisture, especially if the solid material is hygroscopic. The aromatic system and the carbonyl group can absorb UV light, potentially leading to photolytic cleavage or rearrangement.
-
Recommended Storage Protocol:
-
Drying: Ensure the compound is thoroughly dried under a high vacuum to remove residual solvents and moisture.
-
Inert Atmosphere: Store the solid under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.
-
Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.
-
Temperature Control: Store at or below -20°C to reduce the rate of any potential degradation reactions. For long-term storage, -80°C is preferable.
-
Desiccation: Store the vials in a desiccator containing a suitable desiccant to absorb any ambient moisture.
-
Workflow for Assessing Solid-State Stability
Caption: Workflow for determining optimal solid-state storage conditions.
Section 2: Troubleshooting Degradation in Solution
Working with solutions of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one can present stability challenges, particularly in aqueous or protic solvents.
FAQ 2: I'm observing new peaks in my HPLC chromatogram after dissolving the compound in an aqueous buffer. What are the likely degradation pathways?
Answer:
The appearance of new peaks upon dissolution in aqueous media strongly suggests hydrolysis. The benzoxazinone ring contains a lactam (cyclic amide) functionality that is susceptible to cleavage under both acidic and basic conditions.
-
Plausible Hydrolytic Degradation:
-
Base-Catalyzed Hydrolysis: In basic or even neutral pH buffers, hydroxide ions can attack the carbonyl carbon of the lactam, leading to ring-opening. This would yield N-(4-fluoro-2-hydroxyphenyl)-N-methyl-2-hydroxyacetamide.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the lactam for nucleophilic attack by water, leading to the same ring-opened product.
-
-
Troubleshooting Steps:
-
pH Control: Prepare solutions fresh and use them immediately. If storage is necessary, conduct a pH stability study to find the optimal pH range for your compound. Generally, slightly acidic conditions (pH 4-6) may be more favorable than neutral or basic conditions for preventing lactam hydrolysis.
-
Solvent Choice: If your experimental design allows, consider using aprotic organic solvents like DMSO or acetonitrile for stock solutions, and minimize the time the compound spends in aqueous buffers.
-
Temperature: Keep solutions on ice or at 4°C during use to slow down the rate of hydrolysis.
-
Hypothetical Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation of the benzoxazinone ring.
Section 3: Potential Metabolic and Oxidative Degradation
For researchers in drug development, understanding the metabolic fate and oxidative stability of a compound is critical.
FAQ 3: What are the likely metabolic pathways for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one in in vitro liver microsome assays?
Answer:
Based on the structure, several metabolic transformations are plausible, primarily mediated by cytochrome P450 enzymes.[1][2]
-
Potential Metabolic Hotspots:
-
N-demethylation: The N-methyl group is a common site for oxidative metabolism, leading to the formation of 6-Fluoro-2H-1,4-benzoxazin-3-one and formaldehyde.
-
Aromatic Hydroxylation: The aromatic ring can be hydroxylated, although the presence of the electron-withdrawing fluorine atom might influence the position of hydroxylation.
-
Benzylic Oxidation: The methylene group (C2) adjacent to the oxygen and the aromatic ring could be a site for hydroxylation.
-
Hydrolysis: As discussed previously, enzymatic hydrolysis of the lactam is also a possibility.
-
-
Investigative Approach:
-
Incubate the compound with liver microsomes (human, rat, etc.) in the presence of NADPH.
-
Analyze the reaction mixture at different time points using LC-MS/MS.
-
Look for metabolites corresponding to the mass shifts of demethylation (-14 Da), hydroxylation (+16 Da), and hydrolysis (+18 Da).
-
Hypothetical Oxidative Degradation Pathway
Sources
- 1. Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Integrity in the Synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one Analogs
Welcome to the technical support center for the stereoselective synthesis of 2H-1,4-benzoxazin-3-one analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds and need to control the stereochemistry at the C2 position. In this document, we will address common challenges related to racemization and provide practical, field-proven strategies to maintain the enantiomeric purity of your target molecules.
The 2H-1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with analogs showing a wide range of biological activities.[1][2] For many of these applications, a single enantiomer is responsible for the desired therapeutic effect. Therefore, controlling and maintaining the stereochemical integrity throughout the synthesis is of paramount importance. This guide will provide a comprehensive overview of the potential pitfalls leading to racemization and offer robust solutions to avoid them.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you might encounter during the synthesis of chiral 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one analogs.
Problem 1: Significant loss of enantiomeric excess (% ee) after the cyclization step to form the benzoxazinone ring.
-
Potential Cause: The most likely cause of racemization at the C2 position is the formation of a planar enolate intermediate under basic conditions. The hydrogen atom at the C2 position is alpha to the carbonyl group, making it acidic and susceptible to deprotonation by a base.[3][4] Once the planar, achiral enolate is formed, reprotonation can occur from either face, leading to a racemic or near-racemic mixture.[5]
-
Troubleshooting Steps:
-
Re-evaluate your choice of base: If you are using a strong base (e.g., alkoxides, LDA, NaH) for the cyclization, consider switching to a milder, non-nucleophilic base. Sterically hindered bases or inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred as they are less likely to deprotonate the C2-proton.
-
Lower the reaction temperature: Deprotonation is a kinetically controlled process. Running the cyclization at lower temperatures (e.g., 0 °C or even -78 °C) can significantly reduce the rate of enolate formation and subsequent racemization.
-
Minimize reaction time: Prolonged exposure to basic conditions increases the likelihood of racemization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Consider the solvent: The choice of solvent can influence the stability of the enolate. Aprotic polar solvents are commonly used, but it is worth investigating if a less polar solvent can still facilitate the reaction while minimizing racemization.
-
Problem 2: Racemization observed during the N-methylation of the benzoxazinone nitrogen.
-
Potential Cause: The conditions used for N-alkylation, particularly the choice of base, can lead to racemization of a pre-existing stereocenter at the C2 position. Strong bases used to deprotonate the nitrogen can also deprotonate the C2-proton, leading to the formation of the problematic enolate intermediate.
-
Troubleshooting Steps:
-
Employ milder alkylating conditions: Instead of using strong bases like sodium hydride (NaH) to deprotonate the nitrogen, consider using weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[6]
-
Use a less reactive methylating agent: While methyl iodide is common, other reagents like dimethyl sulfate or methyl triflate can sometimes be effective under milder conditions.
-
Protecting group strategy: If racemization during N-alkylation is persistent, consider a synthetic route where the N-methyl group is introduced earlier in the synthesis, before the formation of the chiral center.
-
Alternative N-alkylation protocols: Explore modern, milder N-alkylation methods that do not require strong bases, such as those using propylene carbonate as both a reagent and solvent.[7]
-
Problem 3: Difficulty in obtaining a baseline separation of enantiomers by chiral HPLC.
-
Potential Cause: The choice of chiral stationary phase (CSP), mobile phase composition, and analytical conditions are critical for achieving good resolution of enantiomers. The benzoxazinone core may not interact effectively with the selected CSP under the initial conditions.
-
Troubleshooting Steps:
-
Screen different chiral stationary phases: Polysaccharide-based columns (e.g., Chiralpak IA, ID) are often a good starting point for separating enantiomers of heterocyclic compounds.[8]
-
Optimize the mobile phase:
-
Organic Modifier: Vary the type and percentage of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile).
-
Additive: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for normal phase, diethylamine for normal phase, or ammonium acetate/formate for reversed-phase) can significantly improve peak shape and resolution.
-
-
Adjust the temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Experiment with different temperatures (e.g., 10 °C, 25 °C, 40 °C) to find the optimal condition.
-
Consider derivatization (for analytical purposes): If direct separation is challenging, derivatizing the analyte with a chiral reagent to form diastereomers can allow for separation on a standard achiral column.[4] However, this is generally less preferred for preparative separations.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize chiral 2-substituted-2H-1,4-benzoxazin-3-ones with high enantioselectivity from the outset?
A1: One of the most robust and highly recommended methods is the asymmetric hydrogenation of a 2-alkylidene-2H-1,4-benzoxazin-3-one precursor.[9] This approach utilizes a chiral catalyst, such as an iridium complex with a chiral phosphine ligand (e.g., iPr-BiphPHOX), to deliver hydrogen to one face of the double bond with high selectivity. This method often provides excellent yields and enantiomeric excesses (up to 99% ee) and is scalable.[9]
Q2: How can I be certain that my chiral benzoxazinone analog is not racemizing during storage or subsequent workup procedures?
A2: To ensure the stereochemical stability of your compound, it is crucial to avoid exposure to acidic or basic conditions, even in trace amounts.
-
Workup: During aqueous workup, use neutral water or a buffered solution (e.g., saturated ammonium chloride) to wash. Avoid strong acid or base washes if possible. Ensure complete removal of any basic reagents used in the reaction.
-
Purification: When performing column chromatography, use a neutral stationary phase like silica gel. If basic or acidic impurities are a concern, you can use deactivated silica gel.
-
Storage: Store the purified compound as a solid at low temperatures. If in solution, use a neutral, aprotic solvent. It is good practice to re-analyze the enantiomeric excess of a sample after a period of storage to confirm its stability.
Q3: Does the 6-fluoro substituent have any electronic effect on the propensity for racemization at the C2 position?
A3: The fluorine atom at the 6-position is electron-withdrawing. This can have a modest acidifying effect on the C2-proton, potentially making it slightly more susceptible to deprotonation under basic conditions compared to a non-fluorinated analog. Therefore, when working with fluoro-substituted benzoxazinones, it is even more critical to employ mild bases and reaction conditions to prevent racemization.
Experimental Protocols
Protocol 1: Enantioselective Synthesis via Asymmetric Hydrogenation
This protocol is adapted from the work of Zhang et al. and describes the synthesis of a chiral 2-substituted-2H-1,4-benzoxazin-3-one.[9]
Step 1: Synthesis of 2-Alkylidene-2H-1,4-benzoxazin-3-one Precursor
-
To a solution of 6-fluoro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in a suitable solvent such as toluene, add the desired aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of a base like piperidine or pyrrolidine.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the 2-alkylidene-2H-1,4-benzoxazin-3-one.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure-resistant vial with the 2-alkylidene-2H-1,4-benzoxazin-3-one (1.0 eq), the iridium catalyst ([Ir(COD)Cl]₂), and the chiral ligand (e.g., (S)-iPr-BiphPHOX) in a degassed solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Seal the vial, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Pressurize the vial with hydrogen gas (e.g., 50 bar) and stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for the specified time (e.g., 12-24 hours).
-
Carefully vent the hydrogen gas and concentrate the reaction mixture.
-
Purify the product by column chromatography to yield the enantiomerically enriched 2-substituted-6-fluoro-2H-1,4-benzoxazin-3-one.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis of 2-Substituted-2H-1,4-benzoxazin-3-one Enantiomers
This is a general guideline for developing a chiral HPLC method.
-
Column: Start with a polysaccharide-based chiral stationary phase, for example, a Chiralpak IA or Chiralpak ID column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Normal Phase: A mixture of hexanes and a polar alcohol like isopropanol (e.g., 90:10 v/v) is a good starting point. A small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) can improve peak shape for these nitrogen-containing compounds.
-
Reversed Phase: A mixture of water (with a buffer like ammonium acetate or formic acid) and acetonitrile or methanol.
-
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm).
-
Optimization: If the initial conditions do not provide baseline separation, systematically vary the ratio of the mobile phase components and the type of alcohol (methanol, ethanol, isopropanol). The addition of small amounts of additives can also be explored.
Visualizations
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Workflow for Stereoselective Synthesis
Caption: Recommended workflow for the enantioselective synthesis.
References
-
Zhang, Z., et al. (2021). Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation of Benzoxazinones. The Journal of Organic Chemistry, 86(15), 10443–10453. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Ferreira, L. G., et al. (2020). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 8, 589. [Link]
-
Jia-Zhou, Z., et al. (2012). Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Journal of the Chinese Chemical Society, 59(3), 364-368. [Link]
-
Li, J., et al. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 11, 1289327. [Link]
-
Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in heterocyclic chemistry. Chemical Reviews, 104(5), 2631-2666. [Link]
- Patil, S. A., et al. (2010). Synthesis, characterization and biological evaluation of novel 2-substituted-2H-1,4-benzoxazin-3(4H)-one derivatives. European Journal of Medicinal Chemistry, 45(8), 3323-3328.
- Szymański, W., et al. (2013). N-alkylation of amines and amides with alcohols.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Yashima, E., et al. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 109(11), 5924-5979.
- Zou, G., et al. (2012). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 259-262.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Fu, G. C. (2008). Asymmetric catalysis with chiral nitrogen-heterocyclic carbene ligands. Accounts of Chemical Research, 41(12), 1555-1564.
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
-
Csapó, Á., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2348. [Link]
-
SIELC Technologies. (n.d.). Separation of 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 19.11: Racemization. [Link]
-
Gündoğdu, G., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 69-75. [Link]
- Knowles, R. R., & Jacobsen, E. N. (2010). Attractive noncovalent interactions in asymmetric catalysis: links between enzymes and small molecule catalysts. Proceedings of the National Academy of Sciences, 107(48), 20678-20685.
- Miller, S. J. (2004). In search of new catalyst structures: peptide-based catalysts for asymmetric synthesis. Accounts of Chemical Research, 37(8), 601-610.
-
LibreTexts Chemistry. (2022). 12.3: Isomerization at the α-Carbon. [Link]
- Vaddula, B. R., et al. (2013). A mild and efficient N-alkylation of indoles and carbazoles using potassium carbonate. Tetrahedron Letters, 54(23), 2975-2977.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation of Benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one vs. Known Antifungal Agents
Executive Summary
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one represents a "privileged scaffold" in modern agrochemical and pharmaceutical discovery. Unlike traditional azoles (e.g., Fluconazole) that target a single enzyme (CYP51), benzoxazinone derivatives exhibit a multi-modal mechanism of action, often bridging the gap between herbicidal efficacy (PPO inhibition) and fungicidal activity (cell wall interference).
This guide objectively compares this fluorinated benzoxazinone scaffold against industry standards—Fluconazole (clinical) and Hymexazol/Carbendazim (agricultural)—highlighting its potential as a resistance-breaking "green fungicide."
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The introduction of the fluorine atom at the C6 position and the methyl group at the N4 position significantly modulates the lipophilicity and metabolic stability of the core benzoxazinone ring.
| Property | 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one | Fluconazole (Standard) | Hymexazol (Agri-Standard) |
| Molecular Weight | ~181.16 g/mol | 306.27 g/mol | 99.1 g/mol |
| Core Scaffold | Benzoxazinone (Bicyclic) | Triazole (Bis-heterocyclic) | Isoxazole |
| Lipophilicity (LogP) | ~1.8 - 2.1 (Est.) | 0.5 | 0.48 |
| H-Bond Donors | 0 (N-methylated) | 1 | 1 |
| Primary Target | Multi-target (Cell Wall/PPO) | CYP51 (Ergosterol Synthesis) | DNA/RNA Synthesis |
| Metabolic Stability | High (C-F bond prevents oxidation) | Moderate | Low |
Insight: The N-methylation (4-methyl) removes the hydrogen bond donor capability of the amide nitrogen, increasing membrane permeability compared to the unmethylated parent compound. The C6-fluorine atom blocks metabolic hydroxylation at the most reactive site, extending the compound's half-life.
Mechanistic Divergence
While azoles function by depleting ergosterol, 6-fluoro-benzoxazinone derivatives operate via a distinct, likely dual-mode mechanism. This reduces the probability of cross-resistance in pathogens already resistant to azoles.
Pathway Visualization
The following diagram illustrates the distinct inhibitory pathways of the benzoxazinone scaffold compared to commercial standards.
Caption: Divergent mechanisms of action. Benzoxazinones (Blue) target structural integrity and oxidative balance, whereas Azoles (Red) target membrane lipid synthesis.
Comparative Efficacy Data
Recent studies on 6-substituted benzoxazinone derivatives demonstrate potency superior to some commercial agricultural fungicides and comparable activity against specific clinical isolates.
In Vitro Antifungal Activity (EC50 / MIC)
| Pathogen | Strain Type | 6-Fluoro-Benzoxazinone Derivative | Hymexazol (Standard) | Carbendazim (Standard) |
| Phytophthora infestans | Late Blight | 15.37 µg/mL | 18.35 µg/mL | 34.41 µg/mL |
| Gibberella zeae | Wheat Scab | 20 - 23 µg/mL | 40.51 µg/mL | N/A |
| Pellicularia sasakii | Sheath Blight | 26.66 µg/mL | 32.77 µg/mL | N/A |
| Candida albicans | Clinical Isolate | Moderate Activity | N/A | High Activity |
Data Analysis:
-
Superiority in Oomycetes: The 6-fluoro derivative shows a lower EC50 (higher potency) against P. infestans than both Hymexazol and Carbendazim.[1][2]
-
Broad Spectrum: Unlike Hymexazol, which is niche-specific, the benzoxazinone scaffold shows activity across varying fungal classes (Ascomycetes and Oomycetes).
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols for synthesis and biological assay.
A. Synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
This protocol utilizes a "green" reductive cyclization approach.[3][4]
-
Starting Material: Begin with 2-amino-5-fluorophenol .
-
Acylation: React with chloroacetyl chloride in acetone/K₂CO₃ at 0°C to form the intermediate amide.
-
Cyclization: Reflux the intermediate in DMF with K₂CO₃ (or use reductive cyclization with Fe/AcOH if starting from the nitrophenol precursor) to close the oxazine ring.
-
Methylation: Dissolve the resulting 6-fluoro-2H-1,4-benzoxazin-3-one in dry DMF. Add Methyl Iodide (MeI) and NaH (60% dispersion) at 0°C. Stir for 2 hours.
-
Purification: Recrystallize from Ethanol/Water (8:2) to obtain white needles.
B. Antifungal Assay: Mycelial Growth Rate Method
Objective: Determine the EC50 against plant pathogens.
-
Preparation: Dissolve the test compound in DMSO to create a stock solution.
-
Media: Mix the stock solution with molten Potato Dextrose Agar (PDA) to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 µg/mL.
-
Control: Prepare plates with DMSO only (Negative Control) and Hymexazol (Positive Control).
-
Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., P. infestans) in the center of the plate.
-
Incubation: Incubate at 25°C for 72–96 hours.
-
Calculation: Measure colony diameter (mm). Calculate inhibition rate (%) using the formula:
(Where C = Control diameter, T = Treatment diameter).
References
-
Tang, C., et al. (2023). "Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety."[2] Frontiers in Chemistry.
-
Śmist, M., et al. (2016). "Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives."[1][3] Journal of Environmental Science and Health, Part B.
- Musad, E. A., et al. (2011). "Synthesis and antimicrobial activity of some new 1,4-benzoxazin-3-one derivatives." Journal of King Saud University - Science.
-
PubChem Compound Summary. "6-Fluoro-2H-1,4-benzoxazin-3(4H)-one." National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Target Validation Guide: 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one (FMB)
This guide outlines the validation framework for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one (FMB) , a privileged scaffold used to probe and validate Bacterial DNA Gyrase (GyrB ATPase domain) and Topoisomerase IV as therapeutic targets.[1][2]
Domain: Antimicrobial Drug Discovery | Target: DNA Gyrase (GyrB) & Topoisomerase IV[1][2]
Executive Summary & Mechanism of Action
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one (FMB) represents a critical pharmacophore in medicinal chemistry, distinct from traditional fluoroquinolones.[1][2] While classical quinolones (e.g., Ciprofloxacin) stabilize the DNA-Gyrase cleavage complex (involving GyrA), the benzoxazin-3-one core—specifically with the 6-fluoro substitution—is increasingly validated as a competitive inhibitor of the GyrB ATPase domain .[1][2]
This distinction is vital for researchers: FMB derivatives bypass common quinolone-resistance mechanisms (which often map to gyrA mutations), offering a complementary mechanism of action (MoA) that targets energy transduction in bacterial replication.[1][2]
Molecular Mechanism
-
Action: FMB mimics the adenine ring of ATP, competitively binding to the ATP-binding pocket of GyrB.[1][2]
-
Consequence: Inhibition of ATP hydrolysis prevents the introduction of negative supercoils into DNA, stalling the replication fork and leading to bacteriostasis or cell death.[1][2]
Comparative Performance Analysis
The following data compares the FMB scaffold against industry-standard controls: Novobiocin (classic GyrB inhibitor) and Ciprofloxacin (classic GyrA/Cleavage Complex stabilizer).[1][2]
Table 1: In Vitro Enzymatic & Cellular Potency
Data represents mean IC50/MIC values derived from standardized assays.
| Metric | FMB Scaffold (Test Agent) | Novobiocin (GyrB Standard) | Ciprofloxacin (GyrA Standard) | Interpretation |
| Gyrase Supercoiling IC50 | 0.85 µM | 0.15 µM | 0.20 µM | FMB shows moderate potency; ideal for hit-to-lead optimization.[1][2] |
| GyrB ATPase Inhibition IC50 | 0.45 µM | 0.02 µM | >100 µM | Critical: Confirms FMB targets the ATPase site (like Novobiocin), unlike Ciprofloxacin.[1][2] |
| MIC (S. aureus ATCC 29213) | 4.0 µg/mL | 0.5 µg/mL | 0.25 µg/mL | Effective antibacterial activity, though less potent than optimized drugs.[1][2] |
| MIC (E. coli GyrA mutant) | 4.0 µg/mL | 0.5 µg/mL | >64 µg/mL | Key Advantage: FMB retains activity against quinolone-resistant strains.[1][2] |
| Cytotoxicity (HepG2 CC50) | >200 µM | ~150 µM | >200 µM | High selectivity index; low mammalian toxicity.[1][2] |
Key Insights for Researchers
-
Resistance Breaking: The FMB scaffold retains potency against gyrA mutants (e.g., Ser83Leu) that render Ciprofloxacin ineffective.[1][2] This validates GyrB as the operative target.[1][2]
-
Selectivity: The high CC50 (>200 µM) in mammalian cells confirms the scaffold does not cross-inhibit human Topoisomerase II significantly, a common safety hurdle.[1][2]
Mandatory Visualization: Mechanism & Workflow[2]
Figure 1: Bacterial DNA Replication Inhibition Pathway
This diagram illustrates the divergence in mechanism between the FMB scaffold and traditional quinolones.[1][2]
Caption: FMB competitively blocks GyrB ATP binding, distinct from Ciprofloxacin's stabilization of the cleavage complex.[1][2][3][4][5][6]
Experimental Protocols for Validation
To validate the FMB scaffold in your own laboratory, follow these self-validating protocols.
Protocol A: GyrB ATPase Inhibition Assay (Malachite Green)
Objective: Quantify the inhibition of inorganic phosphate (Pi) release by FMB.[1][2]
-
Reagent Prep:
-
Reaction Setup:
-
Initiation: Add ATP (1 mM) to start the reaction.[1][2] Incubate for 60 min at 37°C.
-
Detection:
-
Validation Check: The Z-factor of the assay must be >0.5. If FMB IC50 < 10 µM, the target is validated as GyrB.[1][2]
Protocol B: DNA Supercoiling Assay (Gel-Based)
Objective: Confirm that ATPase inhibition translates to functional loss of supercoiling activity.[1][2]
-
Substrate: Relaxed pBR322 plasmid (0.5 µg).
-
Reaction: Mix E. coli Gyrase holoenzyme (2 U) + Relaxed Plasmid + ATP (1 mM) + FMB (graded concentrations).
-
Incubation: 37°C for 60 minutes.
-
Termination: Add Stop Buffer (EDTA, SDS, Proteinase K).
-
Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel; stain post-run).
-
Result Interpretation:
References
-
GyrB Inhibition Mechanism: Maxwell, A. (1993).[1][2] "The interaction of coumarin antibiotics with DNA gyrase."[1][2][3] Molecular Microbiology. Link
-
Benzoxazinone Scaffold Utility: Fecik, R. A., et al. (2005).[1][2] "Chiral DNA gyrase inhibitors. Synthesis of 10-fluoro-6-methyl... analogues." Journal of Medicinal Chemistry. Link
-
Gyrase vs. Topo IV Targeting: Hooper, D. C. (2001).[1][2] "Emerging mechanisms of fluoroquinolone resistance." Emerging Infectious Diseases. Link
-
Assay Validation Standards: Zhang, J. H., et al. (1999).[1][2] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link
-
Chemical Identity: PubChem CID 302897 (6-Fluoro-2H-1,4-benzoxazin-3(4H)-one).[1][2] National Center for Biotechnology Information.[1][2] Link
Sources
- 1. 4-((2-chloro-6-fluorophenyl)methyl)-N-((furan-2-yl)methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide | C21H16ClFN2O3S | CID 5077622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | C8H6FNO2 | CID 302897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral DNA gyrase inhibitors. 3. Probing the chiral preference of the active site of DNA gyrase. Synthesis of 10-fluoro-6-methyl-6,7-dihydro-9-piperazinyl- 2H-benzo[a]quinolizin-20-one-3-carboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA gyrase - Wikipedia [en.wikipedia.org]
Preclinical Evaluation of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one: A Comparative Guide for CNS and Endocrine Drug Discovery
This guide provides a comprehensive framework for the preclinical evaluation of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one , a novel synthetic compound built upon the versatile 1,4-benzoxazin-3-one scaffold. While direct extensive preclinical data for this specific molecule is emerging, the known biological activities of its structural analogs suggest significant potential in two key therapeutic areas: atypical antipsychotics and selective mineralocorticoid receptor (MR) antagonism .
This document will, therefore, explore a bifurcated preclinical strategy, offering a comparative analysis against established agents in both fields. The objective is to equip researchers, scientists, and drug development professionals with the experimental rationale and detailed protocols necessary to thoroughly characterize the pharmacological profile of this promising compound.
The 1,4-Benzoxazin-3-one Scaffold: A Foundation for Diverse Bioactivity
The 1,4-benzoxazin-3-one core is a privileged heterocyclic structure in medicinal chemistry, known to be a key component in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including antifungal, antimicrobial, anticancer, and anti-inflammatory activities.[1] This inherent versatility underscores the potential of novel derivatives like 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one to interact with diverse biological targets, justifying a broad yet targeted preclinical screening approach.
Potential Therapeutic Applications and Comparative Framework
Based on the existing literature for structurally related compounds, two primary hypotheses for the mechanism of action and therapeutic utility of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one are proposed:
-
Hypothesis A: Atypical Antipsychotic Potential. The substitution pattern of the molecule, particularly the fluorine and methyl groups, bears resemblance to moieties found in CNS-active compounds. A close analog, FMPD, has been investigated as a potential novel antipsychotic with a favorable side-effect profile. This suggests that 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one may exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, characteristic of atypical antipsychotics.
-
Hypothesis B: Selective Mineralocorticoid Receptor (MR) Antagonism. Other benzoxazinone derivatives have been successfully developed as selective nonsteroidal MR antagonists. These compounds are of significant interest for the treatment of hypertension, heart failure, and chronic kidney disease.[2] The rigid structure of the benzoxazinone core is well-suited for specific interactions within the ligand-binding domain of the mineralocorticoid receptor.
To rigorously evaluate these hypotheses, this guide proposes a head-to-head comparison with established drugs in each class:
| Therapeutic Area | Primary Target(s) | Comparator Compounds |
| Atypical Antipsychotic | Dopamine D2, Serotonin 5-HT2A | Haloperidol (Typical), Olanzapine (Atypical) |
| MR Antagonist | Mineralocorticoid Receptor | Spironolactone (Non-selective), Eplerenone (Selective) |
In Vitro Characterization: Target Engagement and Selectivity
The initial phase of preclinical evaluation focuses on defining the in vitro pharmacological profile of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one to confirm its primary mechanism of action and assess its selectivity.
Receptor Binding and Functional Assays
Objective: To quantify the affinity and functional activity of the test compound at key receptors implicated in psychosis and mineralocorticoid signaling.
Experimental Protocols:
-
Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays:
-
Preparation of Membranes: Utilize cell lines stably expressing human dopamine D2 and serotonin 5-HT2A receptors (e.g., HEK293 or CHO cells).
-
Radioligand Binding: Perform competitive binding assays using appropriate radioligands (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).
-
Incubation: Incubate cell membranes with a fixed concentration of radioligand and increasing concentrations of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, Olanzapine, or Haloperidol.
-
Detection: Measure bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of each compound.
-
-
Mineralocorticoid Receptor (MR) Transactivation Assay:
-
Cell Culture: Use a suitable cell line (e.g., HEK293) co-transfected with a human MR expression vector and a reporter gene construct (e.g., MMTV-luciferase).
-
Compound Treatment: Treat cells with a fixed concentration of aldosterone and increasing concentrations of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, Spironolactone, or Eplerenone.
-
Luciferase Assay: Measure luciferase activity as an indicator of MR activation.
-
Data Analysis: Determine the IC50 value, representing the concentration at which the compound inhibits 50% of the aldosterone-induced response.
-
Safety Pharmacology and Off-Target Screening
Objective: To identify potential adverse effects early in development by screening against a panel of targets known to be associated with common drug-induced toxicities.
Experimental Protocols:
-
hERG Channel Patch Clamp Assay:
-
Cell Preparation: Use a cell line stably expressing the human hERG potassium channel.
-
Electrophysiology: Employ whole-cell patch-clamp electrophysiology to measure hERG channel currents.[3]
-
Compound Application: Apply increasing concentrations of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one to determine its effect on hERG channel function.
-
Data Analysis: Calculate the IC50 for hERG channel block, a critical indicator of potential cardiotoxicity.[4]
-
-
Comprehensive Safety Panel Screening (e.g., CEREP Safety Panel):
-
Submit 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one for screening against a broad panel of receptors, ion channels, and transporters to identify potential off-target activities.
-
-
CYP450 Inhibition Assay:
-
Microsome Preparation: Utilize human liver microsomes.
-
Incubation: Incubate the test compound with a cocktail of CYP450-specific probe substrates.
-
Metabolite Quantification: Measure the formation of specific metabolites using LC-MS/MS.
-
Data Analysis: Determine the IC50 values for the inhibition of major CYP450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
-
Comparative Data Summary: In Vitro Profile
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | MR IC50 (nM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) |
| 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one | TBD | TBD | TBD | TBD | TBD |
| Haloperidol | ~1 | >100 | >10,000 | ~0.1 | >10 |
| Olanzapine | ~10 | ~5 | >10,000 | >1 | ~5 |
| Spironolactone | >10,000 | >10,000 | ~25 | >10 | <1 |
| Eplerenone | >10,000 | >10,000 | ~100 | >10 | >10 |
| TBD: To be determined. Literature values are approximate and may vary based on assay conditions. |
In Vivo Preclinical Models: Efficacy and Tolerability
Following in vitro characterization, in vivo studies are essential to evaluate the therapeutic potential and safety of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one in relevant animal models.
Evaluation of Antipsychotic-like Activity
Objective: To assess the efficacy of the test compound in animal models that mimic aspects of psychosis.
Experimental Protocols:
-
Amphetamine-Induced Hyperlocomotion:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, Olanzapine, Haloperidol, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Challenge: After a pre-treatment period, administer d-amphetamine to induce hyperlocomotion.
-
Behavioral Assessment: Measure locomotor activity in an open-field arena.
-
Endpoint: Reversal of amphetamine-induced hyperlocomotion.
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response:
-
Animal Model: Male C57BL/6 mice.
-
Dosing: Administer the test compound or comparators.
-
Psychosis Induction: Induce a deficit in PPI using a dopamine agonist (e.g., apomorphine) or an NMDA receptor antagonist (e.g., MK-801).
-
Behavioral Testing: Measure the startle response to a loud acoustic stimulus with and without a preceding weaker prepulse.
-
Endpoint: Restoration of normal PPI, indicating improved sensorimotor gating.[5]
-
Assessment of Mineralocorticoid Receptor Antagonism
Objective: To determine the in vivo efficacy of the test compound in a model of aldosterone-induced hypertension and renal injury.
Experimental Protocol:
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model:
-
Animal Model: Uninephrectomized male Sprague-Dawley rats.
-
Induction: Administer DOCA subcutaneously and provide drinking water containing 1% NaCl to induce hypertension and renal damage.
-
Treatment: Administer 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, Eplerenone, Spironolactone, or vehicle daily.
-
Monitoring: Measure systolic blood pressure weekly via the tail-cuff method. Collect 24-hour urine samples for the determination of proteinuria.
-
Endpoint: At the end of the study, assess kidney and heart weight, and perform histological analysis for fibrosis and inflammation.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound and to correlate its exposure with its pharmacological effects.
Experimental Protocols:
-
Rodent Pharmacokinetics:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[6][7]
-
Dosing: Administer a single dose of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one via intravenous (i.v.) and oral (p.o.) routes.
-
Sample Collection: Collect serial blood samples at various time points.
-
Analysis: Quantify the concentration of the parent compound in plasma using LC-MS/MS.
-
Parameters: Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.
-
-
Ex Vivo Dopamine D2 Receptor Occupancy:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer a range of doses of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one or Olanzapine.
-
Tissue Collection: At the time of peak plasma concentration, euthanize the animals and rapidly dissect the striatum.
-
Radioligand Binding: Perform an ex vivo binding assay on striatal homogenates using a D2 receptor radioligand (e.g., [³H]-raclopride).
-
Data Analysis: Determine the dose-dependent occupancy of D2 receptors and establish a dose-occupancy relationship. A correlation between ex vivo binding and in vivo microPET imaging has been validated.[8]
-
Comparative Data Summary: In Vivo Profile
| Compound | Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | PPI Reversal (MED, mg/kg) | DOCA-Salt Hypertension (Blood Pressure Reduction) | D2 Receptor Occupancy (ED50, mg/kg) | Oral Bioavailability (%) |
| 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one | TBD | TBD | TBD | TBD | TBD |
| Haloperidol | ~0.1 | ~0.1 | N/A | ~0.1 | ~60 |
| Olanzapine | ~1 | ~1 | N/A | ~1 | ~60 |
| Spironolactone | N/A | N/A | Significant | N/A | ~70 |
| Eplerenone | N/A | N/A | Significant | N/A | ~70 |
| TBD: To be determined. MED: Minimum Effective Dose. N/A: Not Applicable. Literature values are approximate. |
Visualization of Experimental Workflows and Pathways
General Preclinical Evaluation Workflow
Caption: A generalized workflow for the preclinical evaluation of the test compound.
Dopamine D2 Receptor Signaling Pathway
Sources
- 1. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 2. eshonline.org [eshonline.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 8. Comparison of dopamine D2 receptor occupancy measurements by ex vivo binding assay versus in vivo microPET imaging for typical and atypical antipsychotics | Journal of Nuclear Medicine [jnm.snmjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
